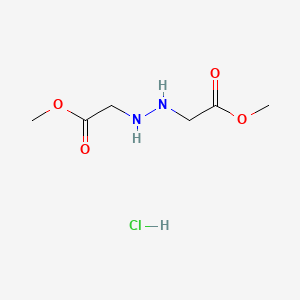
Dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride
説明
Dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O4 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride is a chemical compound with significant biological activity, particularly in the realms of antifungal and potential therapeutic applications. This article will delve into its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C₆H₁₃ClN₂O₄ and a molecular weight of 212.63 g/mol. The compound features a hydrazine moiety and two acetate groups, which contribute to its reactivity and biological activity. The molecular structure includes:
- 23 total bonds
- 11 non-H bonds
- 2 multiple bonds
- 7 rotatable bonds
- 2 double bonds
These structural characteristics suggest a versatile compound capable of engaging in various chemical reactions, which can lead to different biological effects.
Antifungal Properties
Research indicates that derivatives of hydrazine compounds exhibit notable antifungal activity. For instance, dimethyl-1,2-hydrazine bis(dithioformate) demonstrated significant antifungal effects against various pathogens. This suggests that this compound may also possess similar antifungal properties due to its structural similarities with other effective hydrazine derivatives.
Table 1: Antifungal Activity of Hydrazine Derivatives
| Compound Name | Pathogen Targeted | Inhibition Activity |
|---|---|---|
| Dimethyl-1,2-hydrazine bis(dithioformate) | Candida albicans | High |
| This compound | Potential (under investigation) | TBD (To Be Determined) |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of hydrazine derivatives. Notably:
- Synthesis and Reactivity : Research has shown that hydrazine derivatives can react with various substrates to form complex molecules with enhanced biological activity. For example, reactions involving acetylenedicarboxylate have been investigated for their potential to yield novel antifungal agents.
- In Vivo Studies : Although specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for their antifungal efficacy. Such studies highlight the need for further exploration into the pharmacokinetics and therapeutic index of this compound.
- Quantum Mechanical Studies : Conformational analysis using quantum mechanical methods has provided insights into the preferred molecular configurations of hydrazine derivatives. These findings are critical for understanding how structural variations affect biological activity.
特性
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)hydrazinyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.ClH/c1-11-5(9)3-7-8-4-6(10)12-2;/h7-8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBJZDTUZPTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401425-84-0 | |
| Record name | Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















